10-Cl-BBQ
Overview
Description
10-Cl-BBQ, also known as 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, is an orally bioavailable, non-toxic benzimidazoisoquinoline derivative . It acts as an aryl hydrocarbon receptor (AhR) agonist via directly binding to AhR . It has been shown to increase CD4+ T-cells that co-express CD25, CTLA-4, and ICOS, as well as several other genes associated with regulatory T cell (Treg) function .
Molecular Structure Analysis
The empirical formula of 10-Cl-BBQ is C18H9ClN2O . It has a molecular weight of 304.73 .Physical And Chemical Properties Analysis
10-Cl-BBQ is a white to beige powder . It is soluble in DMSO at 0.5 mg/mL when warmed . It should be stored at room temperature .Scientific Research Applications
Immunomodulation in Autoimmune Diseases
10-Cl-BBQ, known as 10-chloro-7H-benzimidazo[2,1-a]benzo[de]iso-quinolin-7-one, has been identified as a high-affinity ligand of the Aryl hydrocarbon receptor (AhR). It has been studied for its potential in immunomodulation, particularly in autoimmune diseases. Research has shown that 10-Cl-BBQ, through AhR activation, can prevent insulitis in nonobese diabetic mice. This effect is independent of Foxp3+ regulatory T cells (Tregs), countering the previous belief that these cells are essential for AhR-mediated suppression in autoimmune conditions (Ehrlich et al., 2016).
Potential in Treating Graft-Versus-Host Disease
Another significant application of 10-Cl-BBQ is in the prevention of murine graft-versus-host disease (GVHD). The compound has been shown to induce AhR-dependent regulatory T cells (Tregs) without being cytotoxic to proliferating T cells. This property makes it a promising candidate for therapeutic treatment in immune-mediated diseases like GVHD. The study reveals that 10-Cl-BBQ can alter donor CD4+ T cell differentiation, impacting Treg function and inhibiting the development of disease-associated cells (Punj et al., 2014).
Safety And Hazards
10-Cl-BBQ is classified as Aquatic Chronic 4 according to its hazard classification . It is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling it . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .
Future Directions
properties
IUPAC Name |
7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESJVGSDQOZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Cl-BBQ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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